molecular formula C12H10N6 B043430 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline CAS No. 125372-29-4

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline

Cat. No.: B043430
CAS No.: 125372-29-4
M. Wt: 238.25 g/mol
InChI Key: GUYGDZSFLARRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline is an organic compound with the molecular formula C12H10N6 It is a derivative of imidazoquinoline, characterized by the presence of azido and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF).

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Substitution: Various substituted imidazoquinoline derivatives.

    Reduction: 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline is unique due to the presence of both azido and dimethyl groups, which confer distinct chemical reactivity and biological activity. Its azido group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-azido-3,4-dimethylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYGDZSFLARRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925113
Record name 2-Azido-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125372-29-4
Record name 2-Azido-3,4-dimethylimidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125372294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azido-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline
Reactant of Route 2
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline
Reactant of Route 3
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline
Reactant of Route 4
Reactant of Route 4
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline
Reactant of Route 5
Reactant of Route 5
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline
Reactant of Route 6
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.